Ltd4

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Leukotriene D4 (Ltd4) is a lipid mediator derived from arachidonic acid. It is part of the cysteinyl leukotrienes family, which also includes leukotriene C4 and leukotriene E4. This compound plays a crucial role in the body’s inflammatory response, particularly in conditions such as asthma and allergic reactions. It induces the contraction of smooth muscle, leading to bronchoconstriction and vasoconstriction, and increases vascular permeability .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Ltd4 involves the enzymatic conversion of arachidonic acid through the 5-lipoxygenase pathway. The key steps include the formation of leukotriene A4, which is then converted to leukotriene C4 and subsequently to this compound. The process involves specific enzymes such as 5-lipoxygenase and leukotriene C4 synthase .

Industrial Production Methods

Industrial production of this compound typically involves the use of biotechnological methods to harness the enzymatic pathways responsible for its synthesis. This includes the use of recombinant DNA technology to produce the necessary enzymes in large quantities, followed by the controlled conversion of arachidonic acid to this compound under optimized conditions .

化学反应分析

Types of Reactions

Ltd4 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form various metabolites.

Reduction: Reduction reactions can modify the functional groups within this compound.

Substitution: Substitution reactions can occur at specific sites on the molecule, altering its biological activity.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. The reactions typically occur under mild conditions to preserve the integrity of the molecule .

Major Products

The major products formed from the reactions of this compound include its metabolites, such as leukotriene E4, which is produced through further enzymatic conversion .

科学研究应用

Inflammation and Immune Response

LTD4 is known to enhance inflammatory responses by promoting the adhesion of leukocytes to endothelial cells and increasing vascular permeability. It has been implicated in various inflammatory diseases, including asthma and atherosclerosis.

- Atherosclerosis : Recent studies indicate that this compound contributes to foam cell formation in macrophages by upregulating oxidized low-density lipoprotein receptor-1 (OLR1/LOX-1) and CD36. This process is crucial for understanding the progression of atherosclerosis .

- Asthma : this compound is a key mediator in asthma pathology, promoting bronchoconstriction and mucus secretion. Cysteinyl leukotriene receptor antagonists are currently used therapeutically to manage asthma symptoms .

Cancer Research

This compound has been studied for its role in cancer biology, particularly regarding tumor progression and metastasis.

- Astrocyte Migration : Research shows that this compound can induce migration in astrocytes through the activation of specific receptors, suggesting its involvement in glioma progression .

- Tumor Microenvironment : The interaction between this compound and immune cells within the tumor microenvironment may influence tumor growth and response to therapies .

Cardiovascular Health

The role of this compound in cardiovascular health has gained attention due to its effects on endothelial function.

- Endothelial Dysfunction : this compound has been shown to promote endothelial dysfunction by increasing permeability and facilitating monocyte adhesion, which may contribute to cardiovascular diseases .

Case Studies and Findings

Therapeutic Implications

Given its involvement in various diseases, targeting this compound pathways presents potential therapeutic avenues:

- Antagonists : Cysteinyl leukotriene receptor antagonists like Montelukast have been successfully repurposed for treating conditions beyond asthma, such as cardiovascular diseases linked to inflammation induced by this compound .

- Cancer Therapy : Understanding the mechanisms by which this compound influences cancer cell behavior may lead to novel therapeutic strategies targeting leukotriene signaling pathways .

作用机制

Ltd4 exerts its effects by binding to specific receptors known as cysteinyl leukotriene receptors (CysLT1 and CysLT2). This binding triggers a cascade of intracellular signaling pathways, including the activation of phospholipase C, protein kinase C, and mitogen-activated protein kinases. These pathways lead to the contraction of smooth muscle, increased vascular permeability, and the recruitment of immune cells to sites of inflammation .

相似化合物的比较

Similar Compounds

Leukotriene C4: Similar to Ltd4, it is involved in bronchoconstriction and inflammation.

Leukotriene E4: A metabolite of this compound, it has similar but less potent effects on smooth muscle contraction and vascular permeability.

Uniqueness

This compound is unique in its high affinity for the CysLT1 receptor, making it a potent mediator of bronchoconstriction and vascular permeability. Its role in the inflammatory response is more pronounced compared to its analogs, making it a critical target for therapeutic intervention .

属性

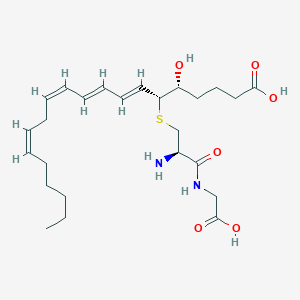

分子式 |

C25H40N2O6S |

|---|---|

分子量 |

496.7 g/mol |

IUPAC 名称 |

(5R,6R,7E,9E,11Z,14Z)-6-[(2R)-2-amino-3-(carboxymethylamino)-3-oxopropyl]sulfanyl-5-hydroxyicosa-7,9,11,14-tetraenoic acid |

InChI |

InChI=1S/C25H40N2O6S/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-22(21(28)15-14-17-23(29)30)34-19-20(26)25(33)27-18-24(31)32/h6-7,9-13,16,20-22,28H,2-5,8,14-15,17-19,26H2,1H3,(H,27,33)(H,29,30)(H,31,32)/b7-6-,10-9-,12-11+,16-13+/t20-,21+,22+/m0/s1 |

InChI 键 |

YEESKJGWJFYOOK-OJMWQDIMSA-N |

手性 SMILES |

CCCCC/C=C\C/C=C\C=C\C=C\[C@H]([C@@H](CCCC(=O)O)O)SC[C@@H](C(=O)NCC(=O)O)N |

规范 SMILES |

CCCCCC=CCC=CC=CC=CC(C(CCCC(=O)O)O)SCC(C(=O)NCC(=O)O)N |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。